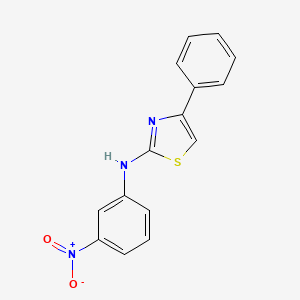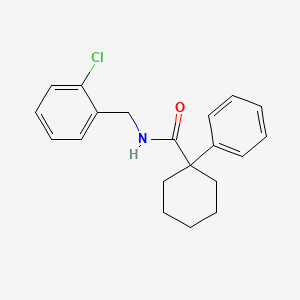![molecular formula C15H11ClFNO3 B5768508 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5768508.png)
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene, also known as CF3, is a chemical compound that has shown promise in scientific research applications. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene is not yet fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes and proteins in the body. This may lead to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and physiological effects:
This compound has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins in the body, leading to the reduction of inflammation and the inhibition of cancer cell growth. This compound has also been found to have potential as a treatment for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene in lab experiments is its potential as a treatment for Alzheimer's disease. Another advantage is its anti-inflammatory and anti-tumor properties. However, one limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive compound to synthesize and may not be feasible for all research projects.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene. One direction is to further investigate its potential as a treatment for Alzheimer's disease. Another direction is to explore its anti-inflammatory and anti-tumor properties in more detail. Research could also focus on developing more cost-effective methods for synthesizing this compound. Finally, research could explore the potential of this compound as a treatment for other diseases and conditions.
Synthesemethoden
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene can be synthesized using various methods, including the reaction of 2-chloro-4-(2-nitrovinyl)phenol with 2-fluorobenzyl chloride in the presence of a base. The resulting compound is then subjected to further reactions to produce this compound. Another method involves the reaction of 2-chloro-4-(2-nitrovinyl)phenol with 2-fluorobenzyl bromide in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene has been found to have potential in scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties. This compound has also been found to inhibit the growth of certain types of cancer cells. Research has also shown that this compound has potential as a treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-chloro-1-[(2-fluorophenyl)methoxy]-4-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-13-9-11(7-8-18(19)20)5-6-15(13)21-10-12-3-1-2-4-14(12)17/h1-9H,10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJVKCWIJFGAKC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5768448.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5768456.png)
![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)

![N-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5768485.png)
![methyl 4-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]benzoate](/img/structure/B5768493.png)
![methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate](/img/structure/B5768496.png)



![1-[2-(2-chlorophenoxy)ethyl]-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B5768544.png)